molecular formula C14H16ClN3OS B2904822 1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide CAS No. 2415631-06-8

1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Cat. No. B2904822
CAS RN: 2415631-06-8
M. Wt: 309.81
InChI Key: RVYXERSSILEOIB-UHFFFAOYSA-N
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Description

The compound “1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide” belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

Benzothiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the benzothiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Thus, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Mechanism of Action

While the specific mechanism of action for “1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide” is not mentioned in the search results, benzothiazole derivatives have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Future Directions

The future directions for “1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide” and similar compounds could involve further exploration of their anti-tubercular properties . Additionally, the development of disease-modifying therapies against Alzheimer’s Disease (AD) is a promising area for future research .

properties

IUPAC Name

1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3OS/c1-8-2-3-10(15)12-11(8)17-14(20-12)18-6-4-9(5-7-18)13(16)19/h2-3,9H,4-7H2,1H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYXERSSILEOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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